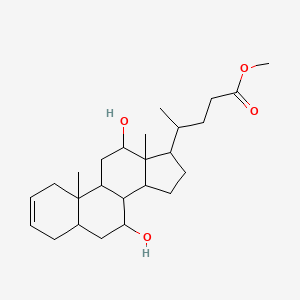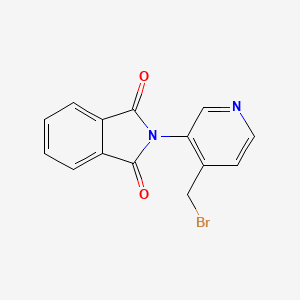![molecular formula C11H15ClN2 B12274968 4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)
4-[4-(Chloromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Chloromethyl)piperidin-1-yl]pyridine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine typically involves the reaction of 4-piperidone with chloromethylpyridine under specific conditions. One common method includes the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .
Scientific Research Applications
4-[4-(Chloromethyl)piperidin-1-yl]pyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine
- 4-[4-(Aminomethyl)piperidin-1-yl]pyridine
- 4-[4-(Methoxymethyl)piperidin-1-yl]pyridine
Uniqueness
4-[4-(Chloromethyl)piperidin-1-yl]pyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of covalent inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-[4-(chloromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H15ClN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
AFYSYASSBSQNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCl)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
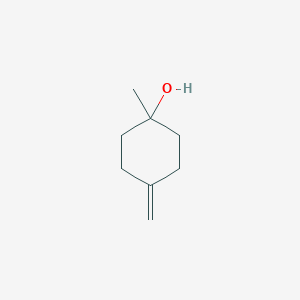
![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)
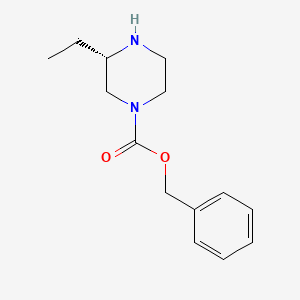
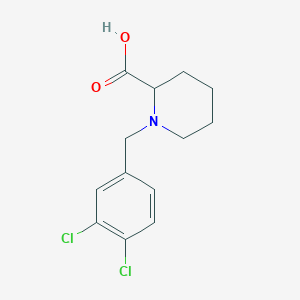
![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)
![[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)

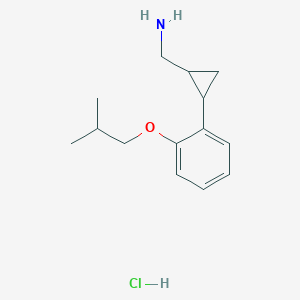
![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)
![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
